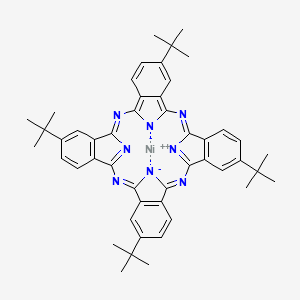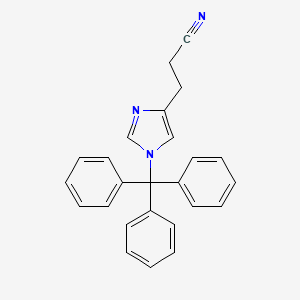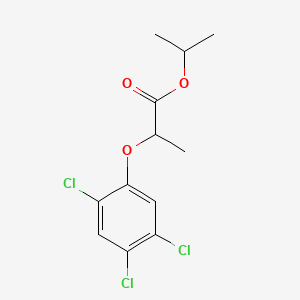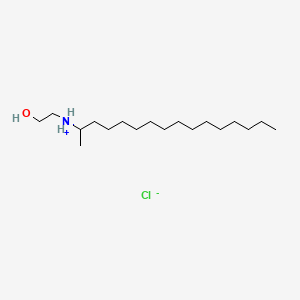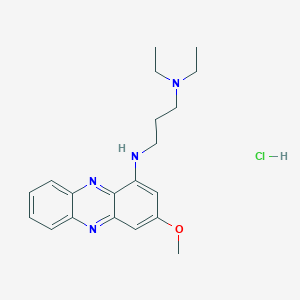
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a phenazine ring substituted with a methoxy group and a diethylamino-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride typically involves multiple steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Diethylamino-Propyl Chain: The final step involves the alkylation of the phenazine derivative with N,N-diethyl-1,3-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenazine ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the phenazine ring can lead to the formation of dihydrophenazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenazine core.
Medicine: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The phenazine core can intercalate with DNA, disrupting its function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It can also inhibit key enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the phenazine core.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a diethyl group.
Phenazine Derivatives: Compounds with similar phenazine cores but different substituents.
Uniqueness
N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is unique due to the combination of the phenazine core with a methoxy group and a diethylamino-propyl chain, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
7403-49-8 |
|---|---|
Molecular Formula |
C20H27ClN4O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C20H26N4O.ClH/c1-4-24(5-2)12-8-11-21-18-13-15(25-3)14-19-20(18)23-17-10-7-6-9-16(17)22-19;/h6-7,9-10,13-14,21H,4-5,8,11-12H2,1-3H3;1H |
InChI Key |
GVXMLKVQUDBSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=CC2=NC3=CC=CC=C3N=C12)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


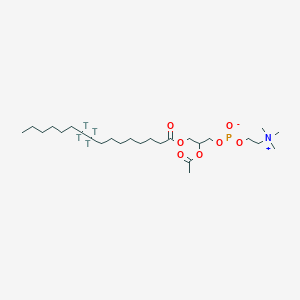
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
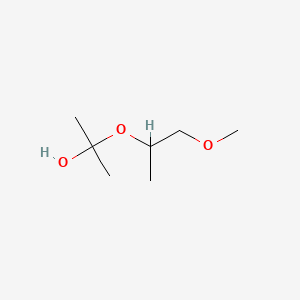
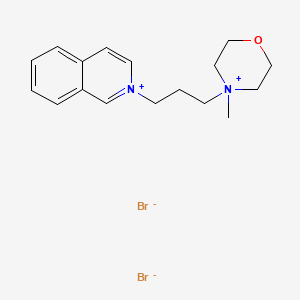
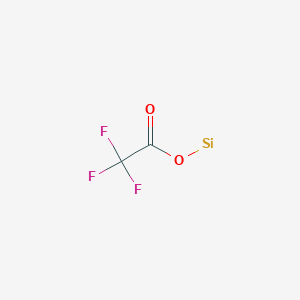
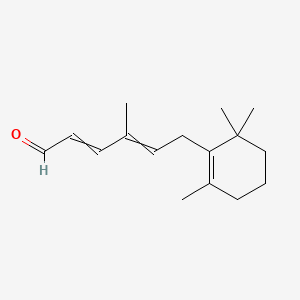
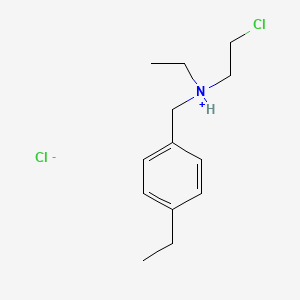
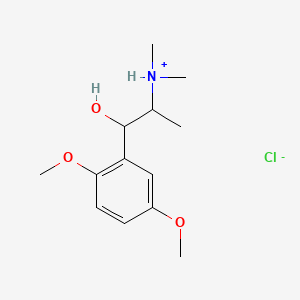
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
